4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
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Overview
Description
4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with bromine, chlorobenzyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Coupling Reactions: The final step often involves coupling reactions, such as Suzuki or Stille coupling, to introduce the fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially for the halogenated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: N-bromosuccinimide (NBS), iron(III) bromide, aluminium tribromide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzaldehyde derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-fluorobenzene: A simpler aryl halide used in similar synthetic applications.
4-bromo-2-chloro-1-fluorobenzene: Another halogenated aromatic compound with similar reactivity.
4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene: Used as an intermediate in pharmaceutical synthesis.
Uniqueness
4-bromo-1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and fluorine atoms, along with the pyrazole ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H14BrClF2N2 |
---|---|
Molecular Weight |
459.7 g/mol |
IUPAC Name |
4-bromo-1-[(4-chlorophenyl)methyl]-3,5-bis(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C22H14BrClF2N2/c23-20-21(15-3-9-18(25)10-4-15)27-28(13-14-1-7-17(24)8-2-14)22(20)16-5-11-19(26)12-6-16/h1-12H,13H2 |
InChI Key |
KRUKFDLKAWTHTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Br)C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
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